molecular formula C13H13N3O2 B2479175 N-[(5-Methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]prop-2-enamide CAS No. 2361657-90-9

N-[(5-Methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]prop-2-enamide

Cat. No.: B2479175
CAS No.: 2361657-90-9
M. Wt: 243.266
InChI Key: LKQAVIBJVVPEDV-UHFFFAOYSA-N
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Description

“N-[(5-Methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]prop-2-enamide” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of compounds containing the 1,2,4-oxadiazole moiety often involves annulation reactions, followed by desulfurization/intramolecular rearrangement . For instance, 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was synthesized by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cc1nc(no1)-c2cccc(c2)C(O)=O . This indicates that the compound contains a 5-methyl-1,2,4-oxadiazol-3-yl group attached to a phenylmethyl group, which is further connected to a prop-2-enamide group .

Properties

IUPAC Name

N-[(5-methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-3-11(17)15-12(10-7-5-4-6-8-10)13-14-9(2)18-16-13/h3-8,12H,1H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQAVIBJVVPEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(C2=CC=CC=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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